molecular formula C6H9N B1345603 5-Hexenenitrile CAS No. 5048-19-1

5-Hexenenitrile

Cat. No.: B1345603
CAS No.: 5048-19-1
M. Wt: 95.14 g/mol
InChI Key: UNAQSRLBVVDYGP-UHFFFAOYSA-N
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Description

It is a volatile aliphatic nitrile that is formed as a degradation product of glucobrassicanapin in certain plants . This compound is characterized by its linear structure, which includes a nitrile group (-CN) attached to a five-carbon chain with a terminal double bond.

Scientific Research Applications

5-Hexenenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a volatile attractant for certain insects, making it useful in ecological studies.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Safety and Hazards

5-Hexenenitrile is harmful if inhaled or swallowed, and it is a flammable liquid and vapour . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection .

Biochemical Analysis

Biochemical Properties

5-Hexenenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme palladium dichloride-N,N-dimethylacetamide, which catalyzes the Wacker oxidation of this compound to form the corresponding methyl ketone . This interaction highlights the compound’s reactivity and potential for use in synthetic chemistry. Additionally, this compound is involved in the synthesis of 1,8-dicyano-4-octene, demonstrating its versatility in biochemical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. One key pathway involves the oxidation of this compound to form a methyl ketone, catalyzed by palladium dichloride-N,N-dimethylacetamide . This metabolic transformation highlights the compound’s role in synthetic chemistry and its potential for generating valuable intermediates. Additionally, this compound can influence metabolic flux and metabolite levels, further demonstrating its impact on cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hexenenitrile can be synthesized through various methods. One common approach involves the reaction of 5-bromo-1-pentene with sodium cyanide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), under reflux conditions. This reaction results in the substitution of the bromine atom with a nitrile group, forming this compound .

Industrial Production Methods: In industrial settings, this compound can be produced through the hydrocyanation of 1,5-hexadiene. This process involves the addition of hydrogen cyanide (HCN) to the diene in the presence of a catalyst, such as nickel or palladium complexes, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 5-Hexenenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Hexenenitrile is unique due to its combination of a nitrile group and a terminal double bond, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound in both synthetic and biological applications .

Properties

IUPAC Name

hex-5-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-2-3-4-5-6-7/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAQSRLBVVDYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198502
Record name 5-Hexenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5048-19-1
Record name 5-Hexenenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005048191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hexenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hexenenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The reaction of epsilon-caprolactone with ammonia in the gas phase over alumina gives 22% of hex-1-ene-6-nitrile and 24% of epsilon-hydroxycapronitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary source of 5-Hexenenitrile and what other related compounds are found alongside it?

A1: this compound is a volatile compound primarily found in plants belonging to the Brassica genus. Specifically, it is derived from the hydrolysis of glucobrassicanapin, a glucosinolate found in these plants [, ]. It often occurs alongside other nitriles and isothiocyanates, such as 3-butenenitrile, 4-pentenenitrile, and various isothiocyanate derivatives, which are also breakdown products of different glucosinolates [, , ].

Q2: Are there any known insect behavioral responses to this compound?

A2: Yes, research indicates that the cabbage seed weevil (Ceutorhynchus assimilis), a pest of oilseed rape (Brassica napus), exhibits attraction towards this compound []. This attraction is noteworthy as the weevil is known to be attracted to isothiocyanates, which are also glucosinolate metabolites. This suggests a potential role for this compound, alongside isothiocyanates, in monitoring or control strategies for this pest [].

Q3: Are there any recent advancements in utilizing this compound for chemical synthesis?

A4: Yes, recent research has explored the use of this compound in photoredox-catalyzed reactions [, ]. These reactions utilize light and a photocatalyst to enable the addition of various functional groups to this compound, leading to the formation of complex molecules []. This methodology demonstrates the potential of this compound as a versatile building block in organic synthesis for creating compounds with potential applications in pharmaceuticals and materials science.

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